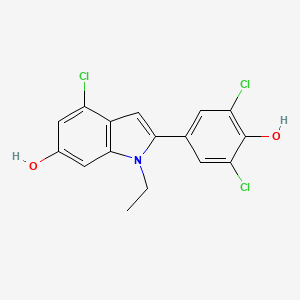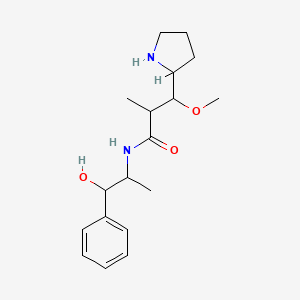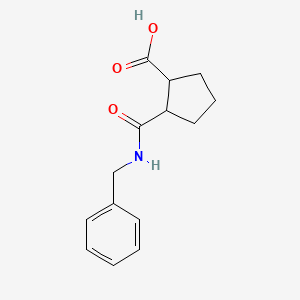![molecular formula C12H11I3N2O4 B12291069 Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including acetylmethylamino, triiodo, and methylaminocarbonyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- typically involves multi-step organic reactions. One common approach is the iodination of a benzoic acid derivative, followed by the introduction of acetylmethylamino and methylaminocarbonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce waste.
化学反应分析
Types of Reactions
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triiodo groups to less reactive forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- involves its interaction with molecular targets and pathways. The iodine atoms in the compound can interact with biological molecules, leading to changes in their structure and function. Additionally, the amino groups may form hydrogen bonds or ionic interactions with target proteins, affecting their activity.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds like 3-(methylamino)benzoic acid share structural similarities but lack the triiodo and acetylmethylamino groups.
Iodinated compounds: Other iodinated organic compounds, such as iodoform, have similar imaging applications but differ in their chemical structure and reactivity.
Uniqueness
The unique combination of functional groups in Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]- imparts distinct chemical and biological properties. The presence of multiple iodine atoms enhances its utility in imaging applications, while the amino groups provide opportunities for further chemical modifications.
属性
分子式 |
C12H11I3N2O4 |
|---|---|
分子量 |
627.94 g/mol |
IUPAC 名称 |
2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoic acid |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)3-17-10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h17H,3H2,1-2H3,(H,16,19)(H,20,21) |
InChI 键 |
KBVFQNAAPPYNMT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)



![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)


